Methyl 4-methyl-2-({4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 4-METHYL-2-({4-OXO-4-[(2-PYRIDYLMETHYL)AMINO]BUTANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridine moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-2-({4-OXO-4-[(2-PYRIDYLMETHYL)AMINO]BUTANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Carboxylate Ester: The esterification of the carboxylic acid group is typically achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
METHYL 4-METHYL-2-({4-OXO-4-[(2-PYRIDYLMETHYL)AMINO]BUTANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and pyridine moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-METHYL-2-({4-OXO-4-[(2-PYRIDYLMETHYL)AMINO]BUTANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
- METHYL 4- ( (7- (ACETYLOXY)-2-METHYL-4-OXO-4H-CHROMEN-3-YL)OXY)BENZOATE
- METHYL 4-{[4-OXO-7-({4-[(PHENYLACETYL)AMINO]BUTANOYL}OXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]OXY}BENZOATE
Uniqueness
METHYL 4-METHYL-2-({4-OXO-4-[(2-PYRIDYLMETHYL)AMINO]BUTANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring, a pyridine moiety, and a carboxylate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N4O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[4-oxo-4-(pyridin-2-ylmethylamino)butanoyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H18N4O4S/c1-10-14(15(23)24-2)25-16(19-10)20-13(22)7-6-12(21)18-9-11-5-3-4-8-17-11/h3-5,8H,6-7,9H2,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
FWCDZRYROIPJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)NCC2=CC=CC=N2)C(=O)OC |
Origin of Product |
United States |
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